2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, bioorganic chemistry, and materials science. The presence of the pyrido[1,2-a]pyrimidine scaffold is known to impart various biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . The use of ethylene glycol has been demonstrated to facilitate this condensation . Another method involves the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[1,2-a]pyrimidine core.
Scientific Research Applications
2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrido[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-quinolizine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives: These derivatives are structurally related and have been studied for their anti-allergic and other biological properties.
Uniqueness
2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of the isopropylphenyl group. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)14-6-8-15(9-7-14)20-17(23)12-25-18-11-19(24)22-10-4-3-5-16(22)21-18/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYFZKQBKLYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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